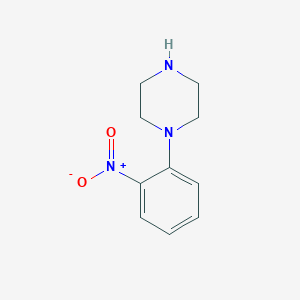

1-(2-Nitrophenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRCDSXLKPERNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207826 | |

| Record name | 1-(2-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59084-06-9 | |

| Record name | 1-(2-Nitrophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Nitrophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059084069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-nitrophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Nitrophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SLJ43EKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2-Nitrophenyl)piperazine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Nitrophenyl)piperazine

Introduction

This compound, often abbreviated as 2-NPP, is a key chemical intermediate whose utility permeates various facets of synthetic organic chemistry, most notably in the realm of drug discovery and development. The molecule's architecture, featuring a piperazine ring attached to an ortho-substituted nitrophenyl group, provides a unique combination of reactive sites that chemists can strategically manipulate. The electron-withdrawing nature of the nitro group activates the aromatic ring, while the secondary amine of the piperazine moiety serves as a versatile nucleophilic handle for extensive derivatization.

This guide offers a comprehensive exploration of the core chemical properties of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, structural characteristics, reactivity, and applications, providing field-proven insights and detailed experimental protocols to empower its effective use as a foundational building block in complex molecular design.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.

1.1 Identifiers

1.2 Physicochemical Data

The physical properties of this compound dictate its handling, storage, and reaction conditions. These key parameters are summarized below.

| Property | Value | Source |

| Molecular Weight | 207.23 g/mol | [1][4] |

| Appearance | Solid | [4] |

| Boiling Point | 142-144°C at 1 mm Hg | [5] |

| Density | ~1.222 g/cm³ (Predicted) | [5] |

| pKa | 8.73 ± 0.10 (Predicted) | [5] |

| Storage Temperature | 2-8°C, protect from light | [5] |

Section 2: Synthesis and Mechanistic Rationale

The most prevalent and industrially scalable synthesis of this compound involves a classic Nucleophilic Aromatic Substitution (SNAr) reaction.

2.1 Causality of the Synthetic Approach

The SNAr mechanism is highly effective in this context due to the electronic properties of the starting materials. The reaction typically employs an ortho-dihalo- or ortho-halonitrobenzene, such as 2-nitrochlorobenzene or 2-nitrofluorobenzene, and piperazine. The strong electron-withdrawing nitro group (-NO₂) positioned ortho to the halogen atom significantly acidifies the aromatic ring protons and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack by piperazine. This stabilization lowers the activation energy, facilitating the displacement of the halide leaving group. Fluorine is often the preferred leaving group as the C-F bond is highly polarized, making the carbon atom more electrophilic and susceptible to attack.

2.2 General Synthesis Workflow

The diagram below outlines the typical workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

2.3 Detailed Experimental Protocol: Synthesis from 2-Nitrochlorobenzene

This protocol provides a self-validating system for the reliable synthesis of the title compound.

-

Reactor Setup : To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add piperazine (2.5 equivalents) and a suitable solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Reactants : While stirring under a nitrogen atmosphere, add 2-nitrochlorobenzene (1.0 equivalent) and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Execution : Heat the reaction mixture to a temperature between 100-140°C.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-nitrochlorobenzene is consumed (typically 12-24 hours).

-

Work-up and Isolation : Cool the mixture to room temperature and pour it into a beaker of ice water. This will precipitate the crude product. Filter the resulting solid, wash thoroughly with water to remove excess piperazine and inorganic salts, and dry under vacuum.

-

Purification : Recrystallize the crude solid from a suitable solvent system, such as ethanol or isopropanol, to yield pure this compound. The purity should be confirmed by NMR and melting point analysis.

Section 3: Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. The structure has been characterized using various techniques, including NMR, FTIR, and Raman spectroscopy.[7][8][9]

3.1 Spectroscopic Data Summary

| Technique | Key Observations and Assignments |

| ¹H NMR | Aromatic protons (phenyl ring): Complex multiplet signals in the δ 7.0-8.0 ppm range. Piperazine protons (-CH₂-): Signals typically appear as two distinct multiplets or broad singlets around δ 3.0-3.5 ppm. The N-H proton of the piperazine ring appears as a broad singlet that can be exchanged with D₂O. |

| ¹³C NMR | Aromatic carbons: Signals in the δ 120-150 ppm region. The carbon attached to the nitro group (C-NO₂) is typically found downfield. Piperazine carbons: Signals for the four equivalent -CH₂- carbons appear in the δ 45-55 ppm range. |

| FTIR (cm⁻¹) | N-H Stretch : A characteristic band around 3173 cm⁻¹ corresponding to the secondary amine of the piperazine ring.[7] Aromatic C-H Stretch : Weak bands observed above 3000 cm⁻¹ (e.g., 3080 cm⁻¹).[7] Aliphatic C-H Stretch : Bands for the piperazine methylene groups are seen between 2834-2954 cm⁻¹.[7] N-O Stretch (Nitro Group) : Strong, characteristic asymmetric and symmetric stretching bands typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. |

| Mass Spec. (EI) | Molecular Ion (M⁺) : A peak at m/z = 207, corresponding to the molecular weight of the compound.[1] |

Note: Exact chemical shifts (ppm) and vibrational frequencies (cm⁻¹) can vary slightly based on the solvent and instrument used.

3.2 Crystal Structure and Conformation

While crystal structure data for the parent compound is not as common, studies on its derivatives and related salts consistently show that the piperazine ring adopts a stable chair conformation .[10][11] In this conformation, the bulky 2-nitrophenyl substituent typically occupies an equatorial position to minimize steric hindrance.[8][9] This conformational preference is a critical factor in molecular modeling and rational drug design, as it dictates the three-dimensional orientation of substituents attached to the piperazine nitrogen.

Section 4: Chemical Reactivity and Key Transformations

The synthetic value of this compound lies in its capacity to undergo selective transformations at two key sites: the nitro group and the secondary amine of the piperazine ring.

4.1 Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most important reaction of 2-NPP, yielding 1-(2-Aminophenyl)piperazine, a highly valuable precursor for many pharmacologically active compounds.

Causality of Reagent Choice : The selection of a reducing agent is critical and depends on the presence of other functional groups in the molecule.

-

Catalytic Hydrogenation (H₂/Pd-C) : This is a clean and efficient method, often considered the "gold standard".[12] It is highly effective for both aromatic and aliphatic nitro groups. However, it is not selective and will also reduce other functionalities like alkenes or alkynes.

-

Metal/Acid Systems (SnCl₂/HCl, Fe/HCl, Zn/AcOH) : These reagents are excellent for selective reduction of aromatic nitro groups in the presence of other reducible moieties.[12][13][14] Tin(II) chloride (SnCl₂) is particularly mild and widely used.[12][13]

-

Transfer Hydrogenation (Ammonium formate/Pd-C) : This method avoids the need for a pressurized hydrogen gas setup and is a safer alternative for laboratory-scale synthesis.[13]

Caption: Key transformation: Reduction of the nitro group.

4.1.1 Detailed Experimental Protocol: Reduction using Tin(II) Chloride

-

Setup : In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol or ethyl acetate.

-

Reagent Addition : Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 equivalents) to the solution.

-

Reaction : Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up : After cooling, carefully neutralize the acidic mixture by slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9). This will precipitate tin salts.

-

Extraction : Extract the aqueous slurry multiple times with an organic solvent like ethyl acetate or dichloromethane.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 1-(2-Aminophenyl)piperazine.

4.2 Reactions at the Piperazine N-H Site

The secondary amine (N-H) on the piperazine ring is nucleophilic and serves as a primary site for building molecular complexity through reactions such as:

-

N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

N-Alkylation : Reaction with alkyl halides to introduce alkyl substituents.

-

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form tertiary amines.

Section 5: Applications in Medicinal Chemistry

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, known for its frequent appearance in molecules that target the central nervous system (CNS).[15][16] Derivatives of this compound, especially after reduction to the aniline, are crucial intermediates in the synthesis of compounds for various therapeutic areas.[16][17][18] The piperazine moiety often improves pharmacokinetic properties like solubility and oral bioavailability.[19]

Section 6: Safety and Handling

Proper handling of this compound is crucial for laboratory safety.

-

Hazard Identification : Classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It can also be harmful if swallowed (H302).[1][4]

-

Personal Protective Equipment (PPE) : Always wear chemical safety goggles, protective gloves, and a lab coat.[2][20][21]

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or mists.[2][20][21]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from strong oxidizing agents.[2][20]

-

First Aid : In case of skin contact, wash with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[20] If inhaled, move the person to fresh air.[2]

Conclusion

This compound is a foundational building block in modern organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and versatile reactivity make it an indispensable tool for researchers and drug development professionals. The ability to selectively functionalize both the aromatic ring (via reduction of the nitro group) and the piperazine nitrogen allows for the systematic construction of complex molecular libraries, accelerating the discovery of novel therapeutics. A thorough understanding of the principles outlined in this guide is key to unlocking the full synthetic potential of this valuable intermediate.

References

- SynQuest Laboratories, Inc. 1-(2-Nitrophenyl)

- PubChem. This compound | C10H13N3O2 | CID 100949.

- ChemicalBook. 59084-06-9(this compound) Product Description.

- Xiong, Y., et al. Crystal structures and supramolecular assembly of 1 : 2 piperazine with o- and p-nitrophenol. Division of Chemical Engineering.

- SciSpace. This compound: nmr, raman, ftir and dft studies. (2016).

- ChemicalBook. 1-(2-Nitrophenyl)

- Fisher Scientific.

- Cole-Parmer. Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%.

- IUCr. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)

- Request PDF. This compound: NMR, RAMAN, FTIR AND DFT STUDIES.

- ChemicalBook. This compound | 59084-06-9. (2025).

- TR Dizin. This compound: NMR, RAMAN, FTIR AND DFT STUDIES.

- IUCr Journals. Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine.

- Bouling Chemical Co., Limited. 1-(2-Fluoro-4-Nitrophenyl)piperazine.

- ResearchGate. (PDF) Crystal structures and supramolecular assembly of 1:2 piperazine with o - and p -nitrophenol. (2025).

- ResearchGate. How do you selectively reduce the nitro group? (2014).

- Wikipedia. Reduction of nitro compounds.

- Google Patents.

- ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Google Patents.

- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018).

- Organic Chemistry Portal. Piperazine synthesis.

- Organic Chemistry Portal. Nitro Reduction - Common Conditions.

- Sigma-Aldrich. 1-(4-Nitrophenyl)piperazine 97 6269-89-2.

- Chemsrc. The Role of 1-(4-Nitrophenyl)piperazine in Organic Synthesis. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Pharmaceutical Synthesis.

- ResearchGate.

- IUCr. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)

- PubMed. Some pharmacological properties of piperazine.

- PubMed. The medicinal chemistry of piperazines: A review. (2024).

- Google Patents. WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same.

- MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020).

- Sigma-Aldrich. 1-(2-Nitro-phenyl)-piperazine AldrichCPR 59084-06-9.

- PubChem. 1-(2-Fluoro-4-nitrophenyl)piperazine | C10H12FN3O2 | CID 2783066.

- National Institutes of Health. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)

- National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

- BenchChem.

- NIST. 1-(4-Nitrophenyl)piperazine - WebBook.

- Chemsrc. 1-(4-Nitrophenyl)piperazine | CAS#:6269-89-2. (2025).

- MDPI.

Sources

- 1. This compound | C10H13N3O2 | CID 100949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1-(2-Nitro-phenyl)-piperazine AldrichCPR 59084-06-9 [sigmaaldrich.com]

- 5. 59084-06-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. TRDizin [search.trdizin.gov.tr]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. ijrrjournal.com [ijrrjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. CA2592852A1 - Nitro-substituted phenyl-piperazine compounds, their preparation and use in medicaments - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

- 19. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 1-(2-Nitrophenyl)piperazine

Abstract: 1-(2-Nitrophenyl)piperazine is a versatile chemical intermediate of significant interest to researchers and professionals in drug development and material science.[1][2] Its unique molecular architecture, featuring a piperazine ring attached to a nitrophenyl group, makes it a valuable precursor in the synthesis of a wide range of biologically active molecules and advanced materials.[1][3][4] This guide provides a comprehensive technical overview of its core physicochemical properties, validated synthesis and analysis protocols, key applications, and essential safety and handling procedures, designed to support its effective and safe utilization in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is an organic compound that serves as a critical building block in organic synthesis.[3] The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences its reactivity, making it a key intermediate for various chemical transformations.[1]

Table 1: Core Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₃O₂ | [1][5] |

| Molecular Weight | 207.23 g/mol | [1][5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 59084-06-9 | [1][5] |

| Appearance | Orange to red clear liquid or solid | [1] |

| Boiling Point | 126 °C at 0.1 mmHg | [1] |

| Density | 1.23 g/cm³ | [1] |

| Purity | Typically ≥ 98% (by GC) | [1] |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is favored for its efficiency and reliability.

Principle: The reaction involves the displacement of a halide (typically fluoride or chloride) from an activated aromatic ring by the secondary amine of piperazine. The nitro group at the ortho position activates the ring towards nucleophilic attack, facilitating the substitution reaction.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1-fluoro-2-nitrobenzene (1 equivalent) and anhydrous piperazine (2.5 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Causality Insight: An excess of piperazine is used to act as both the nucleophile and the base, neutralizing the hydrofluoric acid (HF) byproduct generated during the reaction, thus driving the equilibrium towards the product.

-

-

Reaction Conditions: Heat the mixture to 80-100 °C with continuous stirring under an inert nitrogen atmosphere.

-

Causality Insight: The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate. The inert atmosphere prevents potential side reactions.

-

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (1-fluoro-2-nitrobenzene) is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use in subsequent applications.[1] A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Protocol: Purity Determination by HPLC

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates the compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is determined by the relative area of the main peak.

-

System Preparation: Use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.

-

Injection and Analysis: Inject 10 µL of the sample solution into the HPLC system.

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm.

-

Data Analysis: Calculate the purity by dividing the peak area of the main component by the total area of all peaks. A purity of >98% is generally considered acceptable.[1]

Analytical Workflow Diagram:

Caption: Quality control workflow for purity analysis by HPLC.

Applications in Research and Development

This compound is a key starting material in medicinal chemistry and drug discovery.[2] Its structure is a common scaffold found in many biologically active compounds.[6]

-

Pharmaceutical Synthesis: It serves as a crucial precursor for the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2] The piperazine moiety is a well-known pharmacophore that can improve the pharmacokinetic properties of drug candidates.[7]

-

Neurological Disorder Research: Its derivatives are widely investigated for their potential therapeutic effects in treating neurological and psychiatric disorders.[2]

-

Material Science: The compound is also explored in material science for creating polymers and organic molecules with specific electronic or optical properties.[4]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as an irritant and may cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]

-

Handling: Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

-

First Aid:

Conclusion

This compound is a cornerstone intermediate with significant utility in pharmaceutical and chemical research. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe application. This guide provides the necessary technical foundation for researchers and scientists to leverage this versatile compound in their discovery and development endeavors.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.

- PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of this compound.

- Wikipedia. (n.d.). 1-(2-Diphenyl)piperazine.

- PubMed Central. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.

- NTU Journal of Pure Sciences. (2022).

- International Union of Crystallography. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.

- ResearchGate. (2024).

- Chemistry Stack Exchange. (2018). What are the IUPAC names for singly- and doubly-protonated piperazine?.

- National Institutes of Health. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of this compound in Material Science Innovations.

- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.

- Google Patents. (n.d.). Nitro-substituted phenyl-piperazine compounds, their preparation and use in medicaments.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C10H13N3O2 | CID 100949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

1-(2-Nitrophenyl)piperazine mechanism of action in biological systems

An In-Depth Technical Guide to the Predicted Mechanism of Action of 1-(2-Nitrophenyl)piperazine in Biological Systems

Abstract

This compound (2-NPP) is a substituted arylpiperazine primarily documented as a versatile chemical intermediate for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.[1] While direct, comprehensive pharmacological data on 2-NPP is not extensively available in peer-reviewed literature, its structural similarity to a well-studied class of G-protein coupled receptor (GPCR) ligands—the phenylpiperazines—allows for the formulation of a robust, evidence-based hypothesis regarding its mechanism of action. This guide synthesizes the principles of structure-activity relationships (SAR) for arylpiperazines to predict the likely biological targets of 2-NPP. It details the probable signaling pathways it modulates and provides comprehensive, field-proven experimental protocols for researchers to validate these predictions. The primary hypothesis is that 2-NPP functions as a ligand for serotonin (5-HT) and adrenergic receptors, a hallmark of the phenylpiperazine class.

Introduction: The Phenylpiperazine Scaffold

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs and research chemicals that exhibit significant activity at aminergic GPCRs. Compounds such as trazodone (and its active metabolite m-chlorophenylpiperazine, mCPP), aripiprazole, and 1-(2-methoxyphenyl)piperazine (oMeOPP) have well-characterized interactions with a range of serotonin and adrenergic receptor subtypes.[2] The nature and position of the substituent on the phenyl ring are critical determinants of receptor binding affinity and functional activity.[3][4]

Given that this compound features an electron-withdrawing nitro group at the ortho- position of the phenyl ring, its pharmacological profile can be predicted by analyzing the established SAR of its structural analogs.

Predicted Pharmacodynamics of this compound

Based on the extensive data available for related phenylpiperazines, 2-NPP is predicted to be a promiscuous ligand, showing affinity for multiple receptor subtypes.

Primary Molecular Targets: Serotonin and Adrenergic Receptors

The most probable targets for 2-NPP are members of the serotonin (5-HT₁, 5-HT₂) and α-adrenergic receptor families.

-

5-HT₁ₐ Receptors: The ortho- position on the phenyl ring is a critical interaction domain. The presence of a substituent at this position, such as the methoxy group in oMeOPP or the nitro group in 2-NPP, is well-tolerated and often confers high affinity for the 5-HT₁ₐ receptor.[5][6]

-

5-HT₂ Receptors (5-HT₂ₐ & 5-HT₂₋): Many phenylpiperazines, notably the trazodone metabolite mCPP, are potent ligands and agonists at the 5-HT₂₋ receptor. This interaction is often associated with anxiogenic effects. Affinity at the 5-HT₂ₐ receptor is also common.[7]

-

α₁- and α₂-Adrenergic Receptors: Cross-reactivity with adrenergic receptors is a defining characteristic of this chemical class.[8][9] For instance, the prototypical 5-HT₁ₐ antagonist NAN-190 (a phenylpiperazine derivative) binds with nearly equal high affinity to α₁-adrenergic receptors.[5] Similarly, mCPP has a notable affinity for α₂-adrenergic receptors.[2]

Structure-Activity Relationship (SAR) and Predicted Affinity

Quantitative SAR studies reveal that electronic and steric parameters of the phenyl ring substituent dictate receptor affinity and selectivity between serotonergic and adrenergic sites.[3]

-

Electronic Effects: A high field effect (F), characteristic of an electron-withdrawing group like the nitro moiety in 2-NPP, is correlated with increased affinity for 5-HT₁ₐ receptors and decreased affinity for α₁-adrenergic sites.[3]

-

Steric and Hydrophobic Effects: The ortho- position is sensitive to bulky substituents. While the 5-HT₁ₐ receptor can accommodate various groups, the α₁-adrenergic receptor is more sterically restricted at this position.[3]

This suggests that 2-NPP likely possesses a higher affinity for 5-HT₁ₐ receptors relative to α₁-adrenergic receptors. A summary of binding affinities for structurally related compounds is presented below.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Phenylpiperazines

| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂₋ | α₁-Adrenergic | α₂-Adrenergic | Reference |

|---|---|---|---|---|---|---|

| 1-(2-Methoxyphenyl)piperazine (oMeOPP) | 0.6 | Moderate | - | 0.8 | - | [5] |

| 1-(3-Chlorophenyl)piperazine (mCPP) | - | - | Agonist | - | 600 | [2] |

| Trazodone | - | - | - | - | 4500 |[2] |

Note: Data is compiled from multiple sources and experimental conditions may vary. This table serves to illustrate the multi-receptor binding profile of the chemical class.

Hypothesized Signaling Pathways

The predicted primary targets of 2-NPP are GPCRs that couple to Gᵢ/ₒ or Gₐ/₁₁ proteins. The functional outcome (agonist vs. antagonist activity) of 2-NPP binding would need to be determined experimentally.

-

Gᵢ/ₒ-Coupled Pathway (e.g., via 5-HT₁ₐ or α₂-Adrenergic Receptors): If 2-NPP acts as an agonist, it would inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the neuronal inhibition mediated by these receptors.

-

Gₐ/₁₁-Coupled Pathway (e.g., via 5-HT₂ₐ or α₁-Adrenergic Receptors): Agonist activity at these receptors would activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

The following diagram illustrates the potential Gᵢ/ₒ-coupled signaling cascade.

Caption: Predicted Gᵢ/ₒ-coupled signaling pathway for 2-NPP agonism.

Experimental Methodologies for Characterization

To empirically determine the mechanism of action of this compound, a tiered approach involving binding and functional assays is required.

Workflow for Characterizing a Novel Phenylpiperazine

The logical flow of experiments is crucial for an efficient and definitive characterization of a novel ligand like 2-NPP.

Caption: Experimental workflow for characterizing 2-NPP's mechanism.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of 2-NPP for a specific receptor target (e.g., 5-HT₂ₐ).

Objective: To measure the ability of unlabeled 2-NPP to displace a specific, high-affinity radioligand from its receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.[10]

-

Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

-

Non-specific Agent: Mianserin (10 µM) or another high-affinity unlabeled 5-HT₂ₐ ligand.

-

Test Compound: this compound, dissolved in DMSO and serially diluted in assay buffer.

-

Equipment: 96-well microplates, filter harvester, glass fiber filters (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation fluid.[10][12]

Methodology:

-

Plate Setup: Prepare a 96-well plate. Designate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + mianserin), and Competition (radioligand + varying concentrations of 2-NPP).

-

Reagent Addition: To each well, add reagents in the following order:

-

50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Mianserin (for Non-specific Binding) OR 50 µL of 2-NPP serial dilution.

-

50 µL of [³H]Ketanserin (at a final concentration near its K₋, e.g., 1-2 nM).

-

150 µL of the cell membrane preparation (e.g., 50-100 µg protein/well).[12]

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of 2-NPP.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of 2-NPP that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) , where [L] is the concentration of radioligand used and K₋ is its dissociation constant.

-

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

This protocol determines whether 2-NPP acts as an agonist, antagonist, or inverse agonist at a Gᵢ/ₒ-coupled receptor (e.g., 5-HT₁ₐ).[13][14]

Objective: To measure the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation.[15]

Materials:

-

Receptor Source: Cell membranes expressing the 5-HT₁ₐ receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

GDP: Guanosine 5'-diphosphate (10 µM final concentration) is added to reduce basal binding.[16]

-

Test Compound: 2-NPP, serially diluted.

-

Known Agonist: 8-OH-DPAT (for antagonist mode).

Methodology:

-

Membrane Pre-incubation: Pre-incubate membranes with adenosine deaminase (ADA) to remove endogenous adenosine.

-

Agonist Mode:

-

In a 96-well plate, combine Assay Buffer, GDP, cell membranes, and serial dilutions of 2-NPP.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate at 30°C for 60 minutes.

-

-

Antagonist Mode:

-

Follow the same procedure, but pre-incubate the membranes with serial dilutions of 2-NPP before adding a fixed concentration (e.g., EC₈₀) of a known agonist like 8-OH-DPAT.

-

-

Termination and Counting: Terminate the reaction by rapid filtration as described in Protocol 1.

-

Data Analysis:

-

Agonist: Plot [³⁵S]GTPγS binding against the log concentration of 2-NPP to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist. An increase in binding indicates agonist activity.

-

Antagonist: A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

Inverse Agonist: A decrease in basal [³⁵S]GTPγS binding (measured in the absence of any agonist) indicates inverse agonist activity.[16]

-

Protocol 3: cAMP Accumulation Functional Assay

This protocol measures the functional consequence of receptor activation on the second messenger cAMP. It is suitable for both Gₛ- (cAMP increase) and Gᵢ-coupled (cAMP decrease) receptors.[17]

Objective: To quantify changes in intracellular cAMP levels in whole cells in response to 2-NPP.

Materials:

-

Cell Line: CHO or HEK293 cells expressing the receptor of interest (e.g., 5-HT₁ₐ, a Gᵢ-coupled receptor).

-

Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen cAMP detection kit.[18][19]

-

Stimulation Buffer: Provided in the kit or a standard buffer like HBSS.

-

Forskolin: An adenylyl cyclase activator, used to elevate basal cAMP levels for studying Gᵢ-coupled receptors.

-

Test Compound: 2-NPP, serially diluted.

Methodology (for a Gᵢ-coupled receptor):

-

Cell Plating: Seed cells in a 384-well plate and grow to confluence.

-

Compound Addition: Aspirate media and add serial dilutions of 2-NPP (for agonist mode) or 2-NPP followed by a known agonist (for antagonist mode).

-

Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells to induce cAMP production. Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add the lysis buffer and detection reagents (e.g., anti-cAMP antibody conjugated to an acceptor and d2-labeled cAMP) as per the kit manufacturer's instructions.[20]

-

Reading: After a final incubation period (e.g., 60 minutes), read the plate on a compatible HTRF or AlphaScreen reader. The signal will be inversely proportional to the amount of cAMP produced in the well.

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve run in parallel.

-

Plot cAMP concentration against the log concentration of 2-NPP. A dose-dependent decrease in forskolin-stimulated cAMP levels indicates Gᵢ-agonist activity.

-

Determine EC₅₀ or IC₅₀ values via non-linear regression.

-

Conclusion and Future Directions

While this compound is primarily recognized as a synthetic building block, its chemical structure strongly implies a pharmacological role as a ligand for serotonin and adrenergic receptors. The SAR of the phenylpiperazine class predicts that 2-NPP will exhibit a multi-receptor binding profile, with a probable preference for the 5-HT₁ₐ receptor. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to rigorously test this hypothesis. The definitive characterization of 2-NPP's binding affinities, functional activities, and downstream signaling effects will clarify its mechanism of action and determine its potential as a pharmacological tool or therapeutic lead.

References

- López-Rodríguez, M. L., et al. (2002). Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity by classical hansch analysis, artificial neural networks, and computational simulation of ligand recognition. Journal of Medicinal Chemistry.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. PharmaCompass.

- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.

- Fuller, R. W., et al. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Advances in Experimental Medicine and Biology.

- Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. Assay Guidance Manual.

- Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology.

- Gabriel, D., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.

- Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry.

- Bosker, F. J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction.

- Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - Biomembranes.

- Herndon, J. L., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry.

- Creative Bioarray. (n.d.). GTPγS Binding Assay.

- Williams, C. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.

- Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)piperazine 99 65369-76-8.

- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell.

- Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology.

- Staroń, J., et al. (2021).

- Traynor, J. R., & Sim, L. J. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments.

- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.

- Staroń, J., et al. (2021).

- Staroń, J., et al. (2021).

- Khan, M. A., et al. (2022). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Hansen, M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.

- Cacciaglia, R., et al. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry.

- Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.

- Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. PubMed.

- Staroń, J., et al. (2021).

- PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.

- Guidechem. (n.d.). 1-(3-Chlorophenyl)piperazine hydrochloride 65369-76-8 wiki.

- Welch, W. M., et al. (1984). Trazodone and m-chlorophenylpiperazine.

- Di Mola, A., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. Chemistry & Biodiversity.

- Kumari, A., et al. (2021). Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. Bioorganic Chemistry.

- Stark, H., et al. (2011). N -(??-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D 2 and D 3 Receptor Ligands.

- Słoczyńska, K., et al. (2021). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. ProQuest.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity by classical hansch analysis, artificial neural networks, and computational simulation of ligand recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. resources.revvity.com [resources.revvity.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Pharmacological Activities of 2-NPP Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Imperative for Exploring Novel Chemical Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The strategic modification of known scaffolds presents a fertile ground for identifying compounds with enhanced therapeutic efficacy and novel mechanisms of action. This guide focuses on the derivatives of 2-naphthyl-β-D-glucopyranoside (2-NPP), a molecule that, while primarily recognized as a chromogenic substrate for β-glucosidases, possesses a structural framework—a naphthalene moiety linked to a glycosidic residue—that is reminiscent of numerous bioactive compounds.[1][2] This document serves as a technical exploration for researchers, providing a scientifically grounded rationale and a methodological framework for investigating the potential anticancer, anti-inflammatory, and antimicrobial activities of novel 2-NPP derivatives.

The Core Rationale: Why Investigate 2-NPP Derivatives?

The therapeutic potential of a molecule is often suggested by the biological activities of its constituent parts. The 2-NPP scaffold combines two key pharmacophores:

-

The Naphthalene Ring System: This bicyclic aromatic structure is a privileged scaffold in medicinal chemistry, found in a variety of compounds with demonstrated anticancer and anti-inflammatory properties.[3][4][5] Its rigid, planar structure allows for effective interaction with biological targets, including enzymes and receptors.

-

The Glycosidic Moiety: Glycosylation is a common strategy in nature to enhance the solubility, stability, and bioavailability of molecules.[6] Furthermore, the sugar moiety can play a direct role in biological activity, influencing cellular uptake and target recognition. Numerous flavonoid glycosides, for instance, exhibit significant antimicrobial and anti-inflammatory effects.[7][8][9]

The conjugation of these two moieties in 2-NPP derivatives offers the potential for synergistic or novel pharmacological activities. The glycosidic portion could modulate the pharmacokinetic properties of the naphthalenic core, while the aglycone's structure can be systematically modified to optimize target engagement and biological response.

Potential Pharmacological Activity I: Anticancer Effects

The hallmarks of cancer, such as uncontrolled proliferation, evasion of apoptosis, and inflammation, provide a clear set of targets for therapeutic intervention.[10] Derivatives of 2-NPP could potentially exert anticancer effects through several well-established mechanisms.

Proposed Mechanism of Action: Induction of Apoptosis

A primary strategy in cancer chemotherapy is the induction of programmed cell death, or apoptosis, in malignant cells.[11] This process is executed by a family of proteases known as caspases.[12][13] We hypothesize that 2-NPP derivatives could trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of effector caspases like caspase-3 and caspase-7.[13][14]

Caption: Workflow for investigating the pro-apoptotic activity of 2-NPP derivatives.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well, clear-bottom black plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the 2-NPP derivative and a vehicle control. Include a known apoptosis inducer (e.g., staurosporine) as a positive control. Incubate for the desired time period (e.g., 24, 48 hours).

-

Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions (e.g., a reagent containing a DEVD peptide conjugated to a fluorophore).

-

Reagent Addition: Add the assay reagent to each well and mix gently.

-

Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.

-

Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 490 nm Ex / 520 nm Em).

-

Data Analysis: Normalize the fluorescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Proposed Mechanism of Action: Cell Cycle Arrest

Disruption of the cell cycle is another key anticancer strategy.[15] Compounds that can induce arrest at specific checkpoints (e.g., G2/M) prevent cancer cells from dividing and can lead to apoptosis.[16] The planar naphthalene structure of 2-NPP derivatives could potentially intercalate with DNA or inhibit key cell cycle regulatory proteins like cyclin-dependent kinases (CDKs).

-

Cell Treatment: Treat cancer cells with the IC50 concentration of the 2-NPP derivative for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the cell suspension using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Interpretation: An accumulation of cells in a specific phase compared to the vehicle-treated control indicates cell cycle arrest.

Potential Pharmacological Activity II: Anti-inflammatory Effects

Chronic inflammation is a critical component of tumorigenesis and is implicated in a wide range of diseases.[17][18][19] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.[20][21] Phenyl-β-D-glucopyranoside, a related compound, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[9]

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We propose that 2-NPP derivatives may inhibit the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, iNOS, and COX-2.[17][18] Inhibition of this pathway would lead to a broad anti-inflammatory effect.

Caption: Potential inhibition of the canonical NF-κB pathway by 2-NPP derivatives.

-

Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the 2-NPP derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.

-

Quantification: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

Interpretation: A dose-dependent decrease in nitrite concentration indicates inhibition of NO production, a key marker of inflammation.

Potential Pharmacological Activity III: Antimicrobial Effects

The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[22] Glycosides, particularly flavonoid glycosides, have been reported to possess significant antibacterial activity.[7][8][22] The mechanism of action can vary, from disruption of the bacterial cell membrane to inhibition of essential enzymes.

Proposed Mechanism of Action: Broad-Spectrum Bacteriostatic/Bactericidal Activity

The lipophilic naphthalene core of 2-NPP derivatives could facilitate insertion into and disruption of the bacterial cell membrane, while the hydrophilic sugar moiety could influence interactions with the cell wall. This dual nature might confer broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

-

Bacterial Suspension: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the 2-NPP derivative in a 96-well microtiter plate.

-

Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

To facilitate a clear comparison of the pharmacological activities of a series of 2-NPP derivatives, all quantitative data should be summarized in tables.

Table 1: Anticancer Activity of 2-NPP Derivatives

| Compound ID | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 | % Cells in G2/M Phase (at IC₅₀) | Caspase-3/7 Activation (Fold Change) |

| 2-NPP-001 | Data | Data | Data | Data |

| 2-NPP-002 | Data | Data | Data | Data |

| Doxorubicin | Data | Data | Data | Data |

Table 2: Anti-inflammatory and Antimicrobial Activity of 2-NPP Derivatives

| Compound ID | NO Production Inhibition IC₅₀ (µM) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |

| 2-NPP-001 | Data | Data | Data |

| 2-NPP-002 | Data | Data | Data |

| Dexamethasone | Data | N/A | N/A |

| Ciprofloxacin | N/A | Data | Data |

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the pharmacological potential of 2-NPP derivatives. The structural features of this chemical class suggest a high probability of discovering novel compounds with significant anticancer, anti-inflammatory, and/or antimicrobial activities. The experimental protocols outlined herein represent a robust, validated approach to screening and mechanistic elucidation. Future work should focus on the synthesis of a diverse library of 2-NPP derivatives, followed by the rigorous application of these assays. Promising lead compounds can then be advanced to more complex in vitro 3D models and subsequent in vivo studies to fully characterize their therapeutic potential.

References

- A Review on in-vitro Methods for Screening of Anticancer Drugs.

- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- Apoptosis-associated caspase activ

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Analysing caspase activation and caspase activity in apoptotic cells. PubMed.

- NF-κB in Cancer: A Matter of Life and De

- The complexity of NF-κB signaling in inflamm

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.

- NF‐κB signaling in inflamm

- NF-κB signaling in inflamm

- Caspase Assays. Thermo Fisher Scientific.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- NF-κB in inflammation and cancer.

- Caspase Activity Assay.

- Analysis of caspase activ

- Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Prolifer

- Identification of a Family of Glycoside Derivatives Biologically Active against Acinetobacter baumannii and Other MDR Bacteria Using a QSPR Model. PubMed Central.

- Potential Antimicrobial Activity of Galloyl-Flavonoid Glycosides From Woodfordia uniflora Against Methicillin-Resistant Staphylococcus aureus.

- Antimicrobial activities of flavonoid glycosides from Graptophyllum grandulosum and their mechanism of antibacterial action. PMC.

- Antimicrobial activity of mannose-derived glycosides.

- The role of glycosidic residues in antibiotic and antitumor activity and their randomiz

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Deriv

- 2-Naphthalenyl beta-D-glucopyranoside. PubChem.

- Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activ

- ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. MDPI.

- 2-Naphthyl b-D-glucopyranoside monohydr

- 2-Naphthyl β-D-glucopyranoside monohydr

- Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. MDPI.

- Studies on Antiinflammatory Agents. II. Synthesis and Pharmacological Properties of 2'-(phenylthio)

- Anticancer Activity of Natural Products and Rel

- 2-Naphthalenyl β-D-glucopyranoside. MedChemExpress.

- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC.

- TPP-related compounds selectively shut down cancer cells with little or no effect on healthy cells. News-Medical.

- Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression. PMC.

- DPP-IV inhibition activity of substituted aminomethylnaphthopyrones 14a-g and. Wiley Online Library.

- 6044-30-0|2-Naphthyl b-D-glucopyranoside|BLD Pharm. BLD Pharm.

- Investigation of the enzyme inhibition type for inhibitor 7 at NPP1...

- Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors. PMC.

- Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflamm

- Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its deriv

- Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and comput

- Two novel camptothecin derivatives inhibit colorectal cancer proliferation via induction of cell cycle arrest and apoptosis in vitro and in vivo. PubMed.

- Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflamm

- Identification of novel pyrrolopyrimidine and pyrrolopyridine deriv

- Discovery of Novel Orally Active Tetrahydro-Naphthyl-N-Acylhydrazones with In Vivo Anti-TNF-α Effect and Remarkable Anti-Inflamm

- Dual Beneficial Effects of Methylnissolin-3-O-β-d-Glucopyranoside on Obesity-Induced Inflammatory Responses in Adipocyte-Macrophage Co-Culture.

Sources

- 1. 2-Naphthalenyl beta-D-glucopyranoside | C16H18O6 | CID 111141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Michlalah College | Virtual tour generated by Panotour [michlala.edu]

- 3. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activities of flavonoid glycosides from Graptophyllum grandulosum and their mechanism of antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysing caspase activation and caspase activity in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two novel camptothecin derivatives inhibit colorectal cancer proliferation via induction of cell cycle arrest and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Identification of a Family of Glycoside Derivatives Biologically Active against Acinetobacter baumannii and Other MDR Bacteria Using a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 1-(2-Nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 1-(2-Nitrophenyl)piperazine

This compound is a versatile chemical intermediate recognized for its utility in the synthesis of a variety of pharmacologically active molecules, particularly in the realms of neuroscience and medicinal chemistry.[1] Its molecular architecture, which incorporates a reactive nitrophenyl group, makes it a valuable precursor for developing novel therapeutic agents.[1] The solubility of this compound is a fundamental physicochemical property that dictates its handling, purification, formulation, and ultimately, its bioavailability in potential drug products. A comprehensive understanding of its solubility profile in different solvents is therefore indispensable for researchers in drug discovery and development.

This technical guide provides a detailed exploration of the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, offers a robust framework for its determination. It outlines the key physicochemical characteristics of the compound, presents a detailed, field-proven experimental protocol for accurate solubility measurement, and discusses the underlying principles that govern its solubility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O₂ | [1][2] |

| Molecular Weight | 207.23 g/mol | [1][2] |

| Appearance | Solid | |

| CAS Number | 59084-06-9 | [2] |

Note: While some suppliers describe the compound as an orange to red clear liquid,[1] a majority of safety data sheets and chemical suppliers refer to it as a solid, which is consistent with related nitrophenylpiperazine derivatives.[3] This guide will proceed with the protocol for a solid compound.

Predicting Solubility: The Influence of Molecular Structure

The "like dissolves like" principle is a foundational concept in predicting solubility. The structure of this compound, featuring both polar (nitro group, piperazine nitrogens) and non-polar (phenyl ring) regions, suggests a nuanced solubility profile.

-

Polar Solvents (e.g., water, ethanol, methanol): The piperazine ring and the nitro group can engage in hydrogen bonding and dipole-dipole interactions with polar solvents. However, the non-polar phenyl ring may limit extensive solubility in highly polar solvents like water.

-

Non-polar Solvents (e.g., hexane, toluene): The phenyl ring will interact favorably with non-polar solvents through van der Waals forces, but the polar functionalities will likely hinder significant solubility.

-

Aprotic Polar Solvents (e.g., acetone, dichloromethane, ethyl acetate): These solvents offer a balance of polarity and may be effective at dissolving this compound. For instance, a related compound, 1-(2-Fluoro-4-nitrophenyl)piperazine, is noted to be soluble in dichloromethane.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound. This method is considered the gold standard for its reliability and direct measurement of thermodynamic solubility.

Objective

To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that the solution is saturated.

-

Pipette a precise volume of the chosen solvent into the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully draw the supernatant into a syringe and pass it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Illustrative Solubility Data

As previously mentioned, specific quantitative solubility data for this compound is scarce in the literature. The following table provides a template with hypothetical data to illustrate how the results of the described experimental protocol would be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water | 25 | < 0.1 | Very Slightly Soluble |

| Ethanol | 25 | 5 - 10 | Soluble |

| Methanol | 25 | 10 - 20 | Freely Soluble |

| Acetone | 25 | 2 - 5 | Sparingly Soluble |

| Dichloromethane | 25 | > 30 | Freely Soluble |

| Toluene | 25 | < 1 | Slightly Soluble |

| Hexane | 25 | < 0.1 | Insoluble |

Disclaimer: The values in this table are hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.